2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid
CAS No.: 1229627-25-1
Cat. No.: VC11758236
Molecular Formula: C13H7ClF3NO2
Molecular Weight: 301.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229627-25-1 |
|---|---|
| Molecular Formula | C13H7ClF3NO2 |
| Molecular Weight | 301.65 g/mol |
| IUPAC Name | 2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20) |
| Standard InChI Key | SIBUWJSYTABOQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid (CAS 2088945-45-1) belongs to the pyridinecarboxylic acid family. Its molecular formula is C₁₄H₆ClF₆NO₂, with a molecular weight of 369.64 g/mol . The compound features:
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A pyridine ring substituted with a chlorine atom at position 2.
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A 3-(trifluoromethyl)phenyl group at position 5.
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A carboxylic acid functional group at position 3.
Table 1: Chemical Identity
| Property | Value |
|---|---|
| CAS Number | 2088945-45-1 |
| Molecular Formula | C₁₄H₆ClF₆NO₂ |
| Molecular Weight | 369.64 g/mol |
| IUPAC Name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]nicotinic acid |
The trifluoromethyl (-CF₃) group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .
Synthesis and Manufacturing
Halogenation Strategies
While no direct synthesis reports exist for this compound, analogous methods for chlorinated pyridines provide insights. For example, 2,3-dichloro-5-(trichloromethyl)pyridine is synthesized via phosphorous pentachloride (PCl₅)-mediated chlorination of nicotinic acid under high-temperature (180°C) and pressure . Adapting this approach, nicotinic acid could undergo selective chlorination at position 2, followed by coupling with a 3-(trifluoromethyl)phenyl moiety.
Palladium-Catalyzed Coupling
The 3-(trifluoromethyl)phenyl group may be introduced via Suzuki-Miyaura coupling. Research on 5-trifluoromethoxypyridines demonstrates that brominated intermediates (e.g., 3-bromo-5-trifluoromethoxypyridine) undergo efficient cross-coupling with boronic acids . A plausible route involves:
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Lithiation of 2-chloronicotinic acid derivatives.
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Reaction with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis.
Table 2: Synthetic Pathways for Analogous Compounds
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| PCl₅-mediated chlorination | 180°C, 48 hr | 65% | |
| Suzuki coupling | Pd(dppf)Cl₂, KOAc, 100°C | 80% |
Industrial and Research Applications
Agrochemical Intermediates
Chlorinated pyridines are precursors to herbicides and insecticides. The patent synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine highlights the scalability of halogenation methods, suggesting potential agrochemical applications for this compound.
Medicinal Chemistry Building Block
The trifluoromethyl group’s prevalence in FDA-approved drugs (e.g., sitagliptin) underscores its utility. This compound could serve as a intermediate for protease inhibitors or kinase-targeted therapies.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective chlorination and coupling methods to improve yields.
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Biological Profiling: Screening for anticancer, antimicrobial, and anti-inflammatory activities.
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ADME Studies: Assessing bioavailability and metabolic stability in vitro.
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